N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide
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Overview
Description
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methyl, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the hydroxy, methyl, and methylthio substituents through a series of nucleophilic substitution and oxidation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rates and selectivity. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.
Scientific Research Applications
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide
- N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,2-diphenylacetamide
- N-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2-thiophenesulfonamide
Uniqueness
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide stands out due to its specific substitution pattern on the benzamide core, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(4,18)9-19-5/h6-7,18H,8-9H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGHFFSRKBWSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C)(CSC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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